N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide
Description
N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring fused with a carbothioamide group. Key structural elements include:
- 2-nitro-4-(trifluoromethyl)phenyl group: Combines strong electron-withdrawing (nitro, trifluoromethyl) properties.
- Carbothioamide (-N-C=S) moiety: Enhances reactivity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF4N4O2S/c20-14-11-13(21)3-4-15(14)25-18(31)27-7-1-6-26(8-9-27)16-5-2-12(19(22,23)24)10-17(16)28(29)30/h2-5,10-11H,1,6-9H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNCLMCJHMJIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=S)NC2=C(C=C(C=C2)F)Br)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H14BrF2N3O2S
- Molecular Weight : 421.27 g/mol
The presence of bromine and fluorine substituents suggests that the compound may exhibit unique electronic properties that could influence its biological activity.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The following mechanisms are hypothesized for this compound:
- Enzyme Inhibition : Many thioamide derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, which can lead to neuropharmacological effects.
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in oncology.
Anticancer Activity
A study focusing on thiosemicarbazones and their derivatives demonstrated significant anticancer properties. The introduction of sulfur atoms in similar compounds has been linked to enhanced biological profiles against various cancer cell lines. For instance, derivatives with similar functional groups showed IC50 values indicative of potent anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SGC7901 | 5.0 |
| Compound B | Patu8988 | 3.5 |
| N-(2-bromo-4-fluorophenyl)-... | TBD | TBD |
Neuropharmacological Effects
Research on related diazepane derivatives has indicated their potential as neuroprotective agents. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in treating neurological disorders.
Case Studies
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Case Study 1 : A recent investigation into the effects of thioamide derivatives revealed that compounds structurally similar to this compound exhibited significant inhibition of cell proliferation in human pancreatic cancer models.
- Methodology : MTT assay was employed to assess cell viability.
- Results : The compound displayed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
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Case Study 2 : Another study evaluated the anticonvulsant properties of diazepane derivatives, revealing that certain modifications led to enhanced activity against maximal electroshock seizures.
- Results : Compounds with similar scaffolds demonstrated protective effects without significant neurotoxicity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
